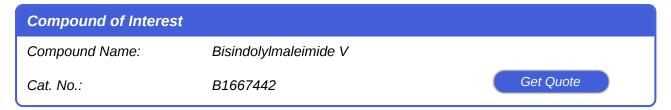


Bisindolylmaleimide V: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

BisindolyImaleimide V (BIM V), also known as Ro 31-6045, is a synthetic derivative of the naturally occurring alkaloid staurosporine.[1][2] It belongs to the bisindolyImaleimide class of compounds, which are recognized for their interactions with protein kinases.[3] While many bisindolyImaleimides are potent inhibitors of Protein Kinase C (PKC), BisindolyImaleimide V is notable for its weak activity against PKC, making it an ideal negative control for studies investigating PKC signaling pathways.[1][2] However, it exhibits inhibitory activity against the p70 ribosomal S6 kinase (p70S6K), a crucial regulator of protein synthesis and cell growth.[4] [5] This dual characteristic makes BisindolyImaleimide V a valuable tool for dissecting specific signaling cascades in cellular and molecular biology research.

Chemical Structure and Properties

BisindolyImaleimide V is characterized by a maleimide core substituted with two indole rings and an N-methyl group.[3] This structure confers its specific biological activities and physicochemical properties.



| Identifier | Value | |
|-------------------|---|--|
| IUPAC Name | 3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione | |
| Synonyms | BIM V, Ro 31-6045, 2,3-bis(1H-Indol-3-yl)-N-methylmaleimide | |
| CAS Number | 113963-68-1 | |
| Molecular Formula | C21H15N3O2 | |
| Molecular Weight | 341.36 g/mol | |
| Appearance | Red-orange to orange crystalline solid | |
| Solubility | DMSO: ≥10 mg/mLMethanol: ~5 mg/mLDMF: 20 mg/mLEthanol: 20 mg/mL | |
| SMILES | CN1C(=O)C(=C(C1=O)c1c[nH]c2ccccc12)c1c[n H]c2ccccc12 | |
| InChI | 1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3 | |

Biological Activity and Mechanism of Action

The primary utility of $BisindolyImaleimide\ V$ in research stems from its differential activity against key protein kinases.

| Target | Activity | IC₅o Value | Notes |
|---------------------------|----------------|------------|--|
| Protein Kinase C (PKC) | Weak Inhibitor | >100 μM | Often used as a negative control in PKC inhibition studies. [1][6] |
| p70S6K/p85S6K (S6K) | Inhibitor | ~8 μM | Blocks the in vivo activation of mitogen- stimulated S6K.[1][4] [5] |







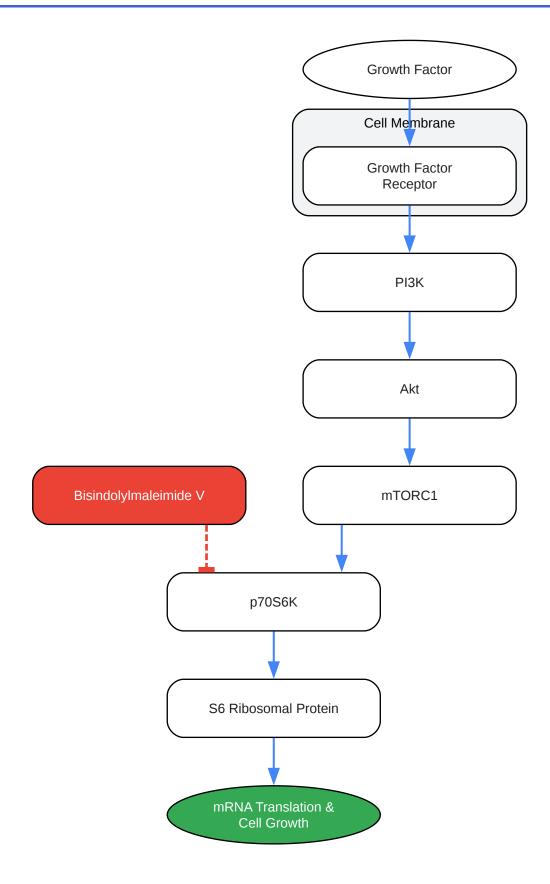
BisindolyImaleimide V's weak inhibition of PKC is attributed to the N-alkylation at the maleimide functional group, a structural feature that differentiates it from potent PKC inhibitors in the same chemical class.[3][6]

Conversely, it effectively blocks the activation of p70S6K, a downstream effector in the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is central to the regulation of cell growth, proliferation, and survival.[9][10] By inhibiting p70S6K, **Bisindolylmaleimide V** prevents the phosphorylation of the S6 ribosomal protein, a key step in the translation of specific mRNAs required for protein synthesis and cell cycle progression.[7][9]

Signaling Pathway Inhibition

Bisindolylmaleimide V primarily impacts the PI3K/Akt/mTOR signaling pathway by targeting a key downstream kinase, p70S6K. This pathway is initiated by various growth factors and mitogens.





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PI3K/Akt/mTOR/p70S6K Signaling Pathway Inhibition by Bisindolylmaleimide V.



Experimental Protocols In Vitro Kinase Assay for p70S6K Inhibition

This protocol outlines a method to determine the inhibitory effect of **Bisindolylmaleimide V** on p70S6K activity using a luminescence-based kinase assay.

Materials:

- Recombinant p70S6K enzyme
- Kinase substrate (e.g., a specific peptide for p70S6K)
- ATP
- Bisindolylmaleimide V stock solution (in DMSO)
- Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well white plates
- Microplate reader capable of luminescence detection

Methodology:

- Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of
 Bisindolylmaleimide V in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Enzyme Reaction:
 - $\circ~$ To each well of a 96-well plate, add 5 μL of the diluted BisindolyImaleimide V or vehicle (DMSO).
 - Add 10 μL of a solution containing the p70S6K enzyme in kinase assay buffer.



- Initiate the kinase reaction by adding 10 μL of a solution containing the substrate and ATP in kinase assay buffer.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding 25 μL of ADP-Glo™ Reagent.
 - Incubate at room temperature for 40 minutes.
- Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide V and determine the IC₅₀ value.

Western Blot Analysis of p70S6K Phosphorylation

This protocol describes the detection of phosphorylated p70S6K in cell lysates following treatment with **Bisindolylmaleimide V**.

Materials:

- Cell culture reagents
- Bisindolylmaleimide V
- Lysis buffer with phosphatase and protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer apparatus and nitrocellulose or PVDF membranes

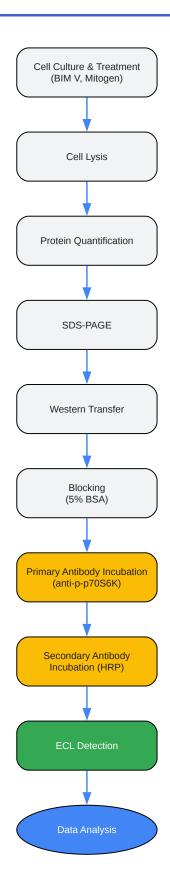


- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-p70S6K (e.g., Thr389) and anti-total-p70S6K
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Methodology:

- Cell Treatment: Culture cells to the desired confluency and treat with various concentrations
 of Bisindolylmaleimide V or vehicle for a specified time. Stimulate with a mitogen (e.g.,
 serum or growth factor) to activate the p70S6K pathway.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p70S6K antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p70S6K antibody to normalize for protein loading.





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Workflow for Western Blot Analysis of p70S6K Phosphorylation.



Conclusion

BisindolyImaleimide V is a specialized chemical probe with a distinct pharmacological profile. Its inactivity against PKC, coupled with its inhibitory effect on p70S6K, makes it an invaluable tool for researchers dissecting the complexities of cellular signaling. By serving as a negative control in PKC studies and a targeted inhibitor in the mTOR pathway, **BisindolyImaleimide V** enables a more precise understanding of the roles these kinases play in health and disease, thereby aiding in the development of novel therapeutic strategies.

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